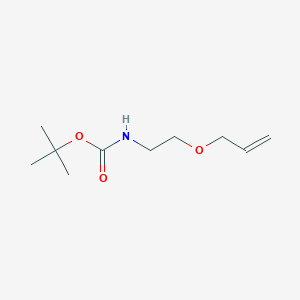![molecular formula C4F12N2O8PdS4 B12065670 Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- CAS No. 207861-64-1](/img/structure/B12065670.png)
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- is a complex organometallic compound It features palladium coordinated with two ligands of 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- typically involves the reaction of palladium salts with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide under controlled conditions. A common method includes:
Starting Materials: Palladium(II) chloride and 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or acetonitrile are often used.
Procedure: The palladium salt is dissolved in the solvent, followed by the addition of the ligand. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to ensure the final product’s quality.
化学反応の分析
Types of Reactions
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to lower oxidation state palladium complexes.
Substitution: Ligand exchange reactions can occur, where the trifluoromethylsulfonyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines or amines under mild conditions.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions. Its unique ligand environment enhances its catalytic activity and selectivity.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound are being explored for their potential in drug development and as imaging agents due to their unique chemical properties.
Industry
In industry, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in processes requiring high efficiency and selectivity.
作用機序
The mechanism by which Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- exerts its effects is primarily through its role as a catalyst. The palladium center facilitates various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. The trifluoromethylsulfonyl ligands stabilize the palladium center and influence its reactivity.
類似化合物との比較
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in organic synthesis and catalysis.
Palladium, bis(trifluoromethylsulfonyl)imide: Similar ligand environment but different coordination chemistry.
Uniqueness
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness enhances its catalytic performance and makes it suitable for specialized applications in organic synthesis and industrial processes.
特性
CAS番号 |
207861-64-1 |
|---|---|
分子式 |
C4F12N2O8PdS4 |
分子量 |
666.7 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;palladium(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Pd/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChIキー |
RJIXCHMCQKJJNQ-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
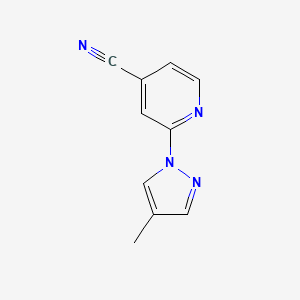

![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
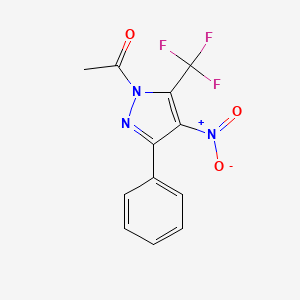

![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
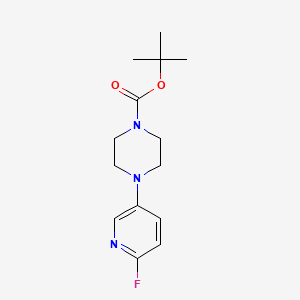
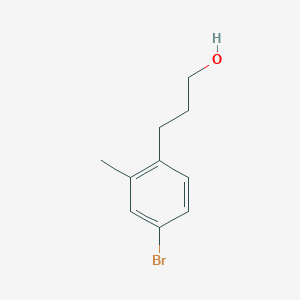
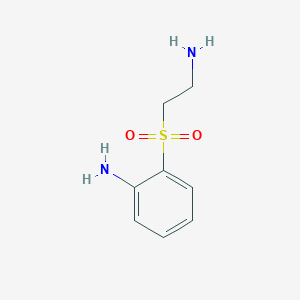
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)

